molecular formula C17H15NO4 B15290466 5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one

5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one

Cat. No.: B15290466
M. Wt: 297.30 g/mol
InChI Key: SJNSMDISUUFMPX-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one:

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its unique structure allows for the creation of complex molecular architectures .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases .

Medicine: The compound is explored for its therapeutic potential in treating conditions such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for various applications .

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one involves its interaction with molecular targets such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels, which can improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one is unique due to its specific structural features, such as the presence of methoxy groups and the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one

InChI

InChI=1S/C17H15NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-6,8-10H,7H2,1-2H3

InChI Key

SJNSMDISUUFMPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C2=O)CC3=CC=[N+](C=C3)[O-])OC

Origin of Product

United States

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